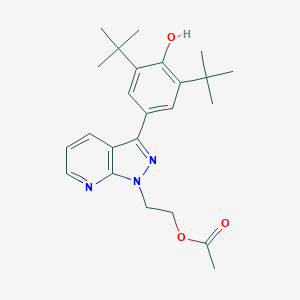
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate
Vue d'ensemble
Description
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Furthermore, this paper will list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate is not fully understood. However, it has been suggested that the compound exerts its effects through its ability to scavenge free radicals and inhibit inflammatory pathways. Furthermore, it has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Furthermore, it has been shown to inhibit the activity of various inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate in lab experiments is its ability to scavenge free radicals and inhibit inflammatory pathways. Furthermore, it has been shown to possess anticancer properties, making it a potential therapeutic agent for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer. Furthermore, it may be beneficial to investigate the potential toxicity of this compound in vivo and to develop strategies to mitigate its toxicity.
Applications De Recherche Scientifique
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate has been extensively studied for its potential applications in various fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. Furthermore, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
114319-11-8 |
|---|---|
Nom du produit |
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate |
Formule moléculaire |
C24H31N3O3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate |
InChI |
InChI=1S/C24H31N3O3/c1-15(28)30-12-11-27-22-17(9-8-10-25-22)20(26-27)16-13-18(23(2,3)4)21(29)19(14-16)24(5,6)7/h8-10,13-14,29H,11-12H2,1-7H3 |
Clé InChI |
XSJLVVSEXQXWNC-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)OCCN1C2=C(C=CC=N2)C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)N1 |
SMILES |
CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Synonymes |
2-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate BHPPE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
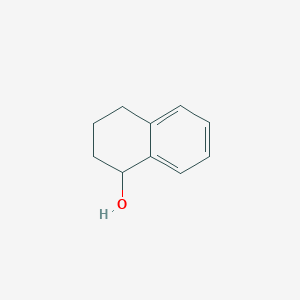
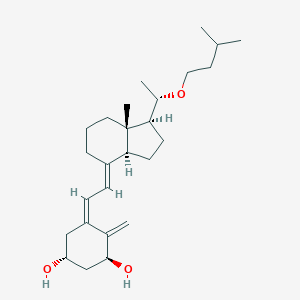
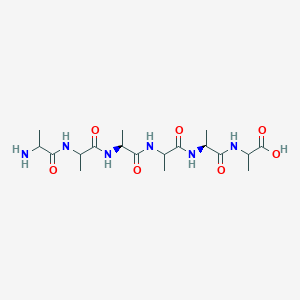
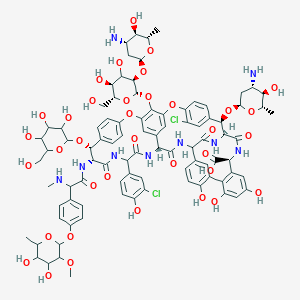



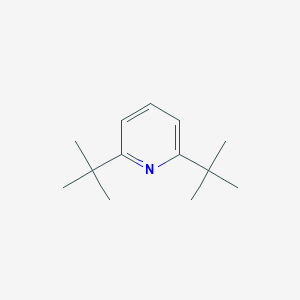

![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
